2-溴-5-硝基苯甲酸乙酯

描述

Ethyl 2-bromo-5-nitrobenzoate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into its chemical behavior and synthesis. For instance, the chemistry of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters suggests that brominated nitrobenzoates may form complexes with other organic molecules and exhibit specific reactivity due to the presence of both electron-withdrawing nitro groups and the bromine atom .

Synthesis Analysis

The synthesis of related compounds involves bromination reactions and subsequent transformations. For example, ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside was brominated and then condensed with a deacylated derivative to yield a product with a high yield . Similarly, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared through a cascade reaction involving brominated intermediates . These studies suggest that the synthesis of ethyl 2-bromo-5-nitrobenzoate could potentially be achieved through direct bromination of the corresponding nitrobenzoate or through multi-step reactions involving brominated intermediates.

Molecular Structure Analysis

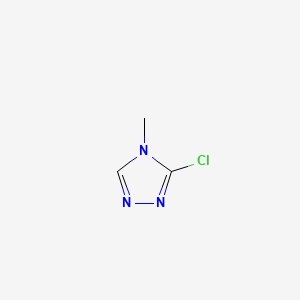

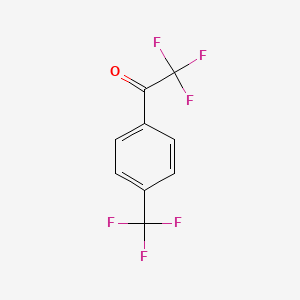

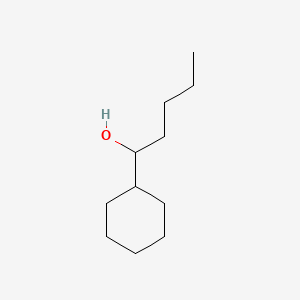

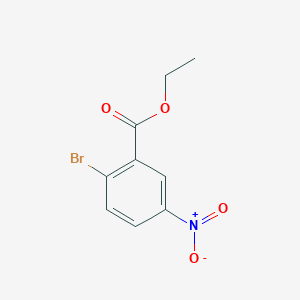

The molecular structure of ethyl 2-bromo-5-nitrobenzoate would be characterized by the presence of an ethyl ester group, a bromine atom at the second position, and a nitro group at the fifth position on the benzene ring. The structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been determined using techniques like NMR, IR, and mass spectrometry, which could also be applied to ethyl 2-bromo-5-nitrobenzoate .

Chemical Reactions Analysis

The reactivity of brominated nitro compounds can involve various chemical reactions. For instance, the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide indicates that brominated nitro compounds can undergo further functionalization . The bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran lead to the formation of bromo and nitro derivatives, suggesting that brominated nitro compounds can participate in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromo-5-nitrobenzoate can be inferred from related compounds. The presence of a nitro group and a bromine atom would likely make the compound relatively polar and possibly give it a high melting point. The compound's reactivity could include susceptibility to nucleophilic substitution due to the bromine atom and electrophilic aromatic substitution facilitated by the nitro group. The spectral properties of similar compounds have been characterized, indicating that ethyl 2-bromo-5-nitrobenzoate would likely show distinct IR, NMR, and mass spectral features .

科学研究应用

合成化学应用

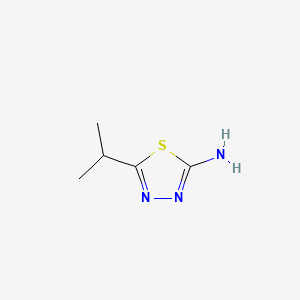

2-溴-5-硝基苯甲酸乙酯可作为合成复杂有机化合物的前体。例如,它已用于通过涉及氮杂烷基化和分子内迈克尔加成的级联反应制备 2-[2-(4-硝基苯甲酰)-1H-吲哚-3-基]乙酸乙酯,展示了其在构建具有潜在生物活性的杂环骨架中的用途 (Sunyoung Choi & Sung‐Gon Kim, 2017)。此外,N-硫代酰胺基与卤代烷基衍生物(包括 2-溴-5-硝基苯甲酸乙酯)的反应性导致形成 4,5-二取代的 2-烷基氨基噻唑,表明其在噻唑化学中的作用 (A. Khilifi et al., 2008)。

材料科学和光子学应用

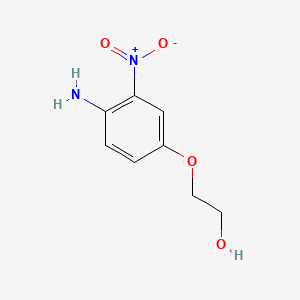

在材料科学中,2-溴-5-硝基苯甲酸乙酯衍生物因其光子特性而受到探索。例如,2-((2E)-2-(4-(二甲氨基)苄叉]-肼基)-5-硝基苯甲酸乙酯及相关化合物的合成揭示了它们在光子器件中的潜力,这归因于它们的三阶非线性光学性质和反饱和吸收。这些发现突出了该化合物在为光学限制和其他光子学应用开发材料中的适用性 (Vijayakumar Sadasivan Nair et al., 2022)。

属性

IUPAC Name |

ethyl 2-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNRCVNPZZVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611255 | |

| Record name | Ethyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-nitrobenzoate | |

CAS RN |

208176-31-2 | |

| Record name | Ethyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)